4-[bis(2-chloroethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide
Description
Properties
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O5S/c18-9-11-21(12-10-19)28(26,27)16-7-1-13(2-8-16)17(23)20-14-3-5-15(6-4-14)22(24)25/h1-8H,9-12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLVPCJLWVYTBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N(CCCl)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Acylation: The reaction of 4-nitroaniline with benzoyl chloride to form N-(4-nitrophenyl)benzamide.
Alkylation: The reaction of the sulfamoyl group with 2-chloroethyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloroethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-aminophenyl)benzamide.
Scientific Research Applications
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activity, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular functions. The bis(2-chloroethyl)sulfamoyl group is particularly reactive and can form cross-links with DNA, which is a mechanism of action similar to that of certain chemotherapeutic agents.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Structural Features :
- Benzamide Core: Shared with HDAC inhibitors like N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) and chidamide, which target histone deacetylases .
- Sulfamoyl Linker : Present in compounds such as LMM5 and LMM11 (1,3,4-oxadiazoles with sulfamoyl groups), which exhibit antifungal activity via thioredoxin reductase inhibition .
- Chloroethyl Groups : Common in alkylating agents like nitrogen mustards, enabling DNA crosslinking .
- 4-Nitrophenyl Substituent : Electron-withdrawing group analogous to fluorinated or chlorinated benzamides (e.g., 5f, 5i in ), which influence metabolic stability and target binding .
Comparison Table :
Pharmacological and Mechanistic Insights
HDAC Inhibition :
- NA : Demonstrates high selectivity for HDAC1 (IC50 = 95.2 nM) over HDAC8 (>5,000 nM), with antiproliferative activity 10-fold stronger than SAHA in A2780 and HepG2 cells .
- Target Compound: The 4-nitrophenyl group may reduce HDAC affinity compared to NA’s 2-aminophenyl group but could enhance DNA alkylation via nitro group-mediated redox cycling .
Alkylating Activity :
- The chloroethyl groups enable DNA crosslinking, akin to nitrogen mustards. However, the sulfamoyl linker may improve solubility and reduce off-target toxicity compared to traditional alkylators .
Metabolic Stability :
- Fluorinated analogs like FNA (para-fluoro substitution in NA) exhibit enhanced metabolic stability, whereas the nitro group in the target compound may confer mixed effects (stability vs. reactivity) .
Structural Modifications and Selectivity Trends
- Electron-Withdrawing Groups : Nitro (target compound) vs. fluoro (5f, FNA) vs. chloro (5i) substituents modulate enzyme inhibition and DNA interaction. Nitro groups may enhance DNA damage but reduce HDAC selectivity .
- Linker Flexibility : Sulfamoyl (target compound) vs. hydroxamic acid (SAHA) vs. oxadiazole (LMM5) linkers influence target engagement and pharmacokinetics .
Biological Activity
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide (CAS No. 314076-22-7) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzymatic inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H17Cl2N3O5S, with a molecular weight of 446.305 g/mol. The compound features a benzamide core substituted with a bis(2-chloroethyl)sulfamoyl group and a nitrophenyl moiety, which contribute to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. The bis(2-chloroethyl)sulfamoyl group is particularly reactive, allowing the compound to form cross-links with DNA, similar to other chemotherapeutic agents. This mechanism can lead to the inhibition of key cellular processes, including:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDases), which play crucial roles in purinergic signaling.
- Anticancer Activity : Research indicates that it may induce apoptosis and cell cycle arrest in cancer cells by disrupting tubulin polymerization.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
- h-NTPDase Inhibition : A study synthesized various sulfamoyl-benzamide derivatives, including this compound, demonstrating significant inhibition against h-NTPDases. The compound showed an IC50 value of 2.88 ± 0.13 μM against h-NTPDase1, indicating its potential as a selective inhibitor in purinergic signaling pathways .
- Antitumor Activity : In vitro studies have shown that derivatives of sulfamoyl-benzamides exhibit notable anticancer properties. For instance, compounds similar to this compound were tested against various human cancer cell lines, revealing significant growth inhibition and apoptosis induction .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound can effectively disrupt tubulin polymerization, leading to cell cycle arrest in cancer cells. This highlights its potential utility in cancer therapy as a microtubule-targeting agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of sulfamoyl-benzamide derivatives. Variations in substituents at specific positions on the benzamide core can significantly influence biological activity:
- Substituent Effects : The presence of electron-withdrawing groups (like nitro groups) enhances reactivity and potency against target enzymes.
- Chain Length and Composition : Alterations in the chloroethyl chain length can affect both solubility and interaction with biological targets.
Q & A
Basic: What are the recommended synthetic routes for 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide, and how can reaction conditions be optimized for laboratory-scale production?
Answer:
The synthesis typically involves sequential functionalization of the benzamide core. A two-step approach is recommended:
Sulfamoylation : React N-(4-nitrophenyl)benzamide with bis(2-chloroethyl)sulfamoyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the product.
Optimization Tips :
- Monitor reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane).
- Adjust stoichiometry (1:1.2 molar ratio of benzamide precursor to sulfamoyl chloride) to minimize unreacted starting material .
- Use low temperatures (0–5°C) during sulfamoylation to reduce side reactions (e.g., hydrolysis of chloroethyl groups) .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?
Answer:
A multi-technique approach is critical:
- NMR :
- IR : Validate sulfonamide (S=O stretch at 1150–1350 cm⁻¹) and amide (C=O stretch at ~1680 cm⁻¹) functionalities .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₉H₁₈Cl₂N₃O₄S⁺, exact mass 494.03) .
Advanced: How can computational chemistry methods be employed to predict and optimize the reaction pathways for synthesizing this compound under varying catalytic conditions?
Answer:
Computational reaction design (e.g., density functional theory (DFT) and transition-state modeling) can streamline synthesis:
Reaction Path Search : Use software like Gaussian or ORCA to model sulfamoylation steps, identifying energy barriers for competing pathways (e.g., sulfamoyl chloride vs. solvent interactions) .
Catalyst Screening : Simulate catalytic effects of Lewis acids (e.g., ZnCl₂) on reaction kinetics. For instance, calculate binding energies between the catalyst and sulfamoyl chloride to predict rate enhancement .
Solvent Optimization : Apply COSMO-RS simulations to assess solvent polarity effects on intermediate stability. Polar aprotic solvents (e.g., DMF) may stabilize charged transition states .
Advanced: What strategies are effective in resolving contradictory biological activity data observed across different in vitro models for this benzamide derivative?
Answer:
Contradictions often arise from assay-specific variables. Mitigate these by:
Standardized Assay Conditions :
- Use identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers.
- Control for serum concentration (e.g., 10% FBS) and incubation time (24–48 hr) .
Mechanistic Profiling :
- Perform enzyme inhibition assays (e.g., bacterial PPTase activity) to isolate target-specific effects from off-target interactions .
Metabolite Analysis :
- Quantify hydrolyzed byproducts (e.g., free 2-chloroethylamine via LC-MS) that may interfere with activity in certain media .
Advanced: What experimental approaches enable the systematic investigation of substituent effects on the compound's binding affinity to bacterial PPTase enzymes?
Answer:
Structure-activity relationship (SAR) studies can elucidate key interactions:
Substituent Variation :
- Synthesize analogs with modified sulfamoyl (e.g., replacing chloroethyl with fluoroethyl) or benzamide (e.g., electron-withdrawing vs. donating groups) moieties .
Biophysical Assays :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (Ka/Kd) of analogs to purified PPTase .
- X-ray Crystallography : Resolve co-crystal structures of PPTase-ligand complexes to identify critical hydrogen bonds or hydrophobic contacts .
Free Energy Calculations :
- Use molecular dynamics (MD) simulations with MMPBSA/GBSA methods to predict ΔGbinding for substituent modifications .
Basic: What are the critical stability considerations for handling and storing this compound in a research laboratory?
Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the nitro group .
- Moisture Control : Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis of sulfamoyl chloride residues .
- Stability Monitoring : Perform HPLC purity checks monthly; degradation products (e.g., nitrophenol) elute earlier (~2.1 min) under reverse-phase conditions (C18 column, acetonitrile/water) .
Advanced: How can researchers design experiments to differentiate between the compound's direct enzyme inhibition and indirect epigenetic effects in bacterial models?
Answer:
- Transcriptomic Profiling : Conduct RNA-seq on treated vs. untreated bacteria to identify differentially expressed genes (DEGs). Direct inhibitors will downregulate PPTase-associated pathways (e.g., fatty acid biosynthesis), while epigenetic modulators alter global transcription .
- Chemical Complementation : Introduce a PPTase overexpression plasmid; direct inhibitors will show reduced efficacy, while epigenetic effects remain unchanged .
- Metabolomic Flux Analysis : Track ¹³C-labeled precursors (e.g., malonyl-CoA) to distinguish inhibition of enzymatic activity (reduced flux) from transcriptional regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
